molecular formula C6H12ClF2NO2 B6253589 2-amino-5,5-difluorohexanoic acid hydrochloride CAS No. 2490401-58-4

2-amino-5,5-difluorohexanoic acid hydrochloride

Cat. No.: B6253589
CAS No.: 2490401-58-4
M. Wt: 203.6
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Description

2-amino-5,5-difluorohexanoic acid hydrochloride is a synthetic organic compound characterized by the presence of an amino group, two fluorine atoms, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-difluorohexanoic acid hydrochloride typically involves the introduction of fluorine atoms into a hexanoic acid derivative. One common method is the fluorination of 2-aminohexanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,5-difluorohexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hexanoic acid derivatives.

Scientific Research Applications

2-amino-5,5-difluorohexanoic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-5,5-difluorohexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-fluorohexanoic acid hydrochloride
  • 2-amino-6-fluorohexanoic acid hydrochloride
  • 2-amino-5,5-dichlorohexanoic acid hydrochloride

Uniqueness

2-amino-5,5-difluorohexanoic acid hydrochloride is unique due to the presence of two fluorine atoms at the 5th position, which can significantly alter its chemical and biological properties compared to similar compounds with different halogen substitutions

Properties

CAS No.

2490401-58-4

Molecular Formula

C6H12ClF2NO2

Molecular Weight

203.6

Purity

95

Origin of Product

United States

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